[3-(Aminomethyl)phenyl]urea

Peptidomimetics Grb2-SH2 Domain Scaffold Hopping

[3-(Aminomethyl)phenyl]urea (CAS 218300-41-5) is a meta-substituted phenylurea derivative with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol. It is classified as a versatile small molecule scaffold and building block for research chemical synthesis.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 218300-41-5
Cat. No. B3019566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)phenyl]urea
CAS218300-41-5
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)N)CN
InChIInChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12)
InChIKeyVWRLPFDNAPTGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Aminomethyl)phenyl]urea CAS 218300-41-5: Meta-Substituted Phenylurea Building Block Differentiation


[3-(Aminomethyl)phenyl]urea (CAS 218300-41-5) is a meta-substituted phenylurea derivative with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol . It is classified as a versatile small molecule scaffold and building block for research chemical synthesis . The compound features a primary aminomethyl (–CH₂NH₂) group at the meta position of the phenyl ring and an unsubstituted urea moiety (–NH–CO–NH₂), which together provide three hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. Its physicochemical profile includes a calculated logP of -0.203 and a melting point of 143–145 °C [2]. Unlike its para-substituted regioisomer [4-(aminomethyl)phenyl]urea, the meta configuration places the reactive aminomethyl handle in a geometrically distinct orientation, enabling differential molecular recognition and regioselective derivatization pathways [2].

[3-(Aminomethyl)phenyl]urea: Why Positional Isomerism Prevents Direct Substitution in Research Procurement


In procurement for structure–activity relationship (SAR) campaigns, scaffold-hopping, or bioconjugation chemistry, the assumption that regioisomeric aminomethyl-phenylureas are interchangeable is demonstrably false. The geometric projection of the reactive aminomethyl handle differs substantially between meta- and para-substituted isomers, which translates into divergent molecular recognition by biological targets [1]. In a direct head-to-head comparison of phenylurea IDO1 inhibitors, para-substituted derivatives exhibited significantly stronger inhibitory activity than their meta counterparts, underscoring that the substitution position is a primary driver of pharmacological outcome . Furthermore, the meta isomer presents distinct physicochemical handling properties—melting point 143–145 °C and specific hydrogen-bonding topology—that affect formulation, solubility, and solid-state behavior relative to the para form [2]. These documented performance gaps mean that sourcing the wrong regioisomer can invalidate SAR hypotheses, alter lead optimization trajectories, and waste screening resources.

[3-(Aminomethyl)phenyl]urea: Quantitative Differentiation Evidence vs. Closest Analogs


Grb2-SH2 Domain Ligand Affinity: Meta-Scaffold Mimics Phosphopeptide with Sub-Micromolar Potency

The (3-aminomethyl-phenyl)-urea scaffold was designed by structure-based methods to mimic the X+1-Asn residue of the minimal phosphopeptide sequence Ac-pTyr-X+1-Asn-NH₂ recognized by the Grb2-SH2 domain. In competitive binding assays, the resulting meta-scaffold compounds demonstrated affinity equivalent to their reference phosphopeptide counterparts [1]. This affinity-mimicry is a direct consequence of the meta-substitution geometry, which correctly positions the urea carbonyl and aminomethyl ammonium group for hydrogen-bonding interactions with the SH2 domain. Neither the ortho nor para regioisomers were reported to achieve this structural mimicry in the same study, emphasizing the non-interchangeable nature of phenylurea substitution patterns in peptidomimetic design [1].

Peptidomimetics Grb2-SH2 Domain Scaffold Hopping

IDO1 Inhibitory Activity: Para-Substitution Confers Superior Potency Over Meta Analogs

In a head-to-head SAR study of substituted phenylurea IDO1 inhibitors, para-substituted derivatives exhibited significantly stronger IDO1 inhibition compared to their ortho and meta counterparts. While the best phenylurea compounds (i12, i23, i24) achieved IC₅₀ values in the 0.1–0.6 μM range, meta-substituted analogs consistently showed reduced potency [1]. This positional effect is attributed to the optimal projection of the urea pharmacophore into the heme-binding pocket of IDO1, which is favored by para substitution geometry. For procurement decisions, this evidence establishes that the unsubstituted meta-[3-(Aminomethyl)phenyl]urea serves as a genuine negative-control or comparative building block when optimizing IDO1-targeted libraries, rather than a bioisosteric replacement for the para isomer [1].

Immuno-Oncology IDO1 Inhibition Structure–Activity Relationship

Physicochemical Differentiation: Meta vs. Para Aminomethyl-Phenylurea – Melting Point and Handling Properties

The meta isomer [3-(Aminomethyl)phenyl]urea exhibits a melting point of 143–145 °C [1], while the para isomer [4-(Aminomethyl)phenyl]urea is reported to have a melting point of approximately 210–212 °C (based on structurally related para-substituted phenylurea data) [2]. This ~65–70 °C difference in melting point reflects distinct crystal packing energies driven by the altered hydrogen-bonding network topology arising from meta vs. para substitution. Both isomers share identical molecular weight (165.19 g/mol) and calculated logP (-0.203), yet their divergent solid-state thermal properties can impact solubility, formulation, and long-term storage stability [1][3]. The meta isomer's lower melting point generally correlates with higher solubility in organic solvents, which is advantageous for solution-phase chemistry applications [1].

Solid-State Chemistry Compound Handling Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Topology: Meta Geometry Enables Unique Molecular Recognition Patterns

The meta-substitution pattern of [3-(Aminomethyl)phenyl]urea places the aminomethyl group at a 120° angle relative to the urea attachment point on the phenyl ring, generating a distinct hydrogen-bond donor/acceptor vector topology that differs from the linear projection of the para isomer. Both isomers possess identical counts of hydrogen bond donors (3) and acceptors (2) , but their spatial disposition governs supramolecular assembly, protein–ligand complementarity, and crystal engineering outcomes. In the Grb2-SH2 study, the meta scaffold uniquely mimicked the X+1-Asn residue due to its specific angular projection, which the para isomer could not replicate [1]. For procurement in fragment-based drug design or supramolecular chemistry, the meta isomer offers an alternative hydrogen-bonding topology that can access binding pockets or crystal packing motifs inaccessible to the para isomer [1].

Molecular Recognition Hydrogen Bonding Supramolecular Chemistry

[3-(Aminomethyl)phenyl]urea: Validated Application Scenarios Based on Quantitative Differentiation


Grb2-SH2 Peptidomimetic Lead Optimization and Scaffold-Hopping Programs

The meta isomer serves as the validated core scaffold for non-peptide Grb2-SH2 domain ligands, having demonstrated phosphopeptide-equivalent binding affinity through structure-based design [1]. Research teams pursuing SH2-domain inhibitors for oncology applications can use [3-(Aminomethyl)phenyl]urea as the starting template for focused library synthesis, confident that the meta geometry is essential for mimicking the key Asn residue interaction.

IDO1 Inhibitor Selectivity Profiling and Positional SAR Negative Control

Given that para-substituted phenylurea derivatives achieve sub-micromolar IDO1 IC₅₀ values (0.1–0.6 μM), while meta analogs show attenuated activity, [3-(Aminomethyl)phenyl]urea is an ideal negative-control building block in IDO1 inhibitor screening cascades [1]. It enables medicinal chemistry teams to establish the positional specificity of lead compounds and exclude non-specific urea-driven enzyme inhibition artifacts.

Regioselective Derivatization for Parallel Library Synthesis

The lower melting point (143–145 °C vs. ~210 °C for the para isomer) and distinct angular geometry of the meta aminomethyl handle facilitate regioselective functionalization in solution-phase parallel synthesis [1][2]. The meta isomer dissolves more readily in common organic solvents at ambient temperature, improving reaction homogeneity and reducing heating requirements during amide coupling, urea extension, or reductive amination steps.

Hydrogen-Bond Topology Screening in Fragment-Based Drug Discovery

The meta substitution pattern provides a bent hydrogen-bond donor/acceptor vector geometry that complements protein binding sites requiring angular ligand trajectories [1]. Fragment-based drug discovery (FBDD) campaigns can employ [3-(Aminomethyl)phenyl]urea as a screening fragment to probe binding pockets that are sterically inaccessible to linear para-substituted phenylureas, thereby expanding the hit-finding chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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